molecular formula C13H16N2O3S B2892277 Ethyl 2-[(cyanoacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate CAS No. 549542-87-2

Ethyl 2-[(cyanoacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate

Cat. No.: B2892277
CAS No.: 549542-87-2
M. Wt: 280.34
InChI Key: WRVPWOZGVSJQSW-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, cyanoacetamides like this are often synthesized by treating various substituted aryl or heteryl amines with alkyl cyanoacetates . This reaction can be carried out under different conditions to yield cyanoacetamide derivatives .


Chemical Reactions Analysis

Cyanoacetamide derivatives are known to be important precursors for heterocyclic synthesis . They can react with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Scientific Research Applications

Fluorescence Property and Synthesis

A study investigated the synthesis, characterization, and fluorescence properties of a related compound, demonstrating its potential application in materials science for the development of novel fluorescent materials. The compound was synthesized from acetylacetone, ethyl cyanoacetate, sulfur, and triethylamine, highlighting its structural and functional versatility in fluorescence applications (Guo Pusheng, 2009).

Gewald Synthesis Technique

Another area of application involves the one-pot Gewald reaction technique for synthesizing 2-aminothiophene-3-carboxylates with various aryl groups. This method showcases the compound's role in facilitating efficient synthetic pathways for producing heterocyclic compounds, which are crucial in pharmaceutical and materials chemistry (V. Tormyshev et al., 2006).

Antimicrobial Activity

The compound has also been used as an intermediate in synthesizing fused and polyfunctional substituted thiophenes, with some derivatives exhibiting promising antimicrobial activities. This underscores its utility in developing new antimicrobial agents, which is crucial in the fight against drug-resistant bacteria (A. Abu‐Hashem et al., 2011).

Acceleration Under Ultrasonic Aqueous Conditions

Research on accelerating the Gewald reaction under ultrasonic aqueous conditions to synthesize 2-aminothiophene derivatives within minutes demonstrates the compound's role in innovative synthetic methodologies. This technique simplifies the purification process, highlighting its application in streamlining chemical syntheses (M. M. Mojtahedi et al., 2010).

Dyeing Polyester Fibres

Furthermore, the compound's derivatives have been explored in synthesizing disperse dyes for polyester fibers, showcasing its application in the textile industry. The study focused on developing dyes with good levelness and fastness properties, although with poor photostability, indicating its potential in fabric dyeing processes (O. Iyun et al., 2015).

Future Directions

The future directions for research on this compound could include exploring its reactivity and potential applications in the synthesis of heterocyclic compounds, given the known reactivity of cyanoacetamide derivatives . Further studies could also investigate its physical and chemical properties in more detail.

Mechanism of Action

Target of Action

It’s known that cyanoacetamide derivatives, which this compound is a part of, are often used in the synthesis of biologically active compounds . These compounds can interact with various biological targets depending on their structure and functional groups.

Mode of Action

Cyanoacetamide derivatives are known to exhibit diverse biological activities . They can undergo various condensation and substitution reactions due to the active hydrogen on C-2 of these compounds . The carbonyl and cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Biochemical Pathways

Cyanoacetamide derivatives are known to be involved in the synthesis of various heterocyclic compounds . These compounds can potentially affect multiple biochemical pathways depending on their structure and the specific targets they interact with.

Result of Action

As a cyanoacetamide derivative, it’s known to be involved in the synthesis of various biologically active compounds . The resulting compounds can have diverse effects at the molecular and cellular level, depending on their specific targets and mode of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .

Properties

IUPAC Name

ethyl 2-[(2-cyanoacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-4-9-8(3)19-12(15-10(16)6-7-14)11(9)13(17)18-5-2/h4-6H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVPWOZGVSJQSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)OCC)NC(=O)CC#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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